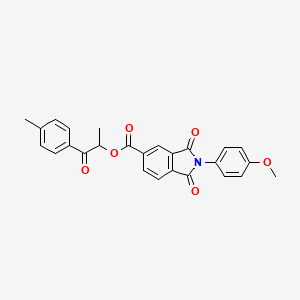

![molecular formula C26H24N6O9S B12462951 (S)-2-(2-(5-(5-carbamimidoyl-1H-benzo[d]imidazol-2-yl)-2',6-dihydroxy-5'-sulfamoyl-[1,1'-biphenyl]-3-yl)acetamido)succinic acid](/img/structure/B12462951.png)

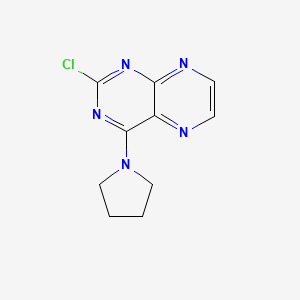

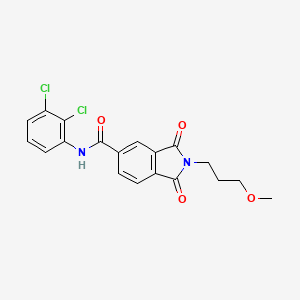

(S)-2-(2-(5-(5-carbamimidoyl-1H-benzo[d]imidazol-2-yl)-2',6-dihydroxy-5'-sulfamoyl-[1,1'-biphenyl]-3-yl)acetamido)succinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

PCI-27483 is a selective small molecule inhibitor of activated coagulation factor VII (FVIIa). It has been developed as a novel anti-cancer agent, particularly targeting tissue factor (TF)-overexpressing cancers. Tissue factor is a transmembrane receptor that plays a crucial role in the initiation of the coagulation cascade and is often overexpressed in various tumor types, contributing to tumor progression and metastasis .

Méthodes De Préparation

The synthetic routes and reaction conditions for PCI-27483 are not extensively detailed in publicly available literature. it is known that PCI-27483 is synthesized through a series of organic reactions involving the formation of its core structure, followed by functional group modifications to enhance its inhibitory activity against activated coagulation factor VII . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

PCI-27483 primarily undergoes reactions that involve its interaction with activated coagulation factor VII. The compound inhibits the TF:FVIIa complex-induced phosphorylation of various signaling molecules such as Akt and MAPK. This inhibition leads to a reduction in the secretion of vascular endothelial growth factor and interleukin-8, which are known to promote tumor growth and metastasis . The major products formed from these reactions are the inhibited signaling molecules and reduced levels of pro-tumorigenic factors.

Applications De Recherche Scientifique

PCI-27483 has been extensively studied for its potential in cancer therapy. It has shown promising results in preclinical models, where it inhibited tumor growth in mice implanted with TF-expressing tumor cells. The compound has been evaluated in clinical trials for its safety, pharmacokinetics, and efficacy in patients with advanced pancreatic cancer. In these studies, PCI-27483 was combined with gemcitabine, a standard chemotherapy drug, to assess its potential to enhance anti-tumor effects .

Mécanisme D'action

PCI-27483 exerts its effects by selectively inhibiting activated coagulation factor VII. This inhibition disrupts the TF:FVIIa complex, which is responsible for initiating the coagulation cascade and promoting intracellular signaling pathways that lead to tumor growth and metastasis. By blocking these pathways, PCI-27483 reduces the phosphorylation of key signaling molecules such as Akt and MAPK, ultimately leading to decreased tumor cell migration, invasion, and angiogenesis .

Comparaison Avec Des Composés Similaires

PCI-27483 is unique in its selective inhibition of activated coagulation factor VII. Similar compounds include nematode anticoagulant protein (rNAPc2), which also targets the TF:FVIIa complex. PCI-27483 has shown greater efficacy in preclinical models, particularly in inhibiting tumor growth in TF-expressing tumor cells . Other similar compounds include various small molecule inhibitors that target different components of the coagulation cascade, but PCI-27483’s specificity for activated coagulation factor VII sets it apart.

Propriétés

Formule moléculaire |

C26H24N6O9S |

|---|---|

Poids moléculaire |

596.6 g/mol |

Nom IUPAC |

2-[[2-[3-(6-carbamimidoyl-1H-benzimidazol-2-yl)-4-hydroxy-5-(2-hydroxy-5-sulfamoylphenyl)phenyl]acetyl]amino]butanedioic acid |

InChI |

InChI=1S/C26H24N6O9S/c27-24(28)12-1-3-17-18(8-12)32-25(31-17)16-6-11(7-21(34)30-19(26(38)39)10-22(35)36)5-15(23(16)37)14-9-13(42(29,40)41)2-4-20(14)33/h1-6,8-9,19,33,37H,7,10H2,(H3,27,28)(H,30,34)(H,31,32)(H,35,36)(H,38,39)(H2,29,40,41) |

Clé InChI |

WDJHHCAKBRKCLW-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=CC(=CC(=C3O)C4=C(C=CC(=C4)S(=O)(=O)N)O)CC(=O)NC(CC(=O)O)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

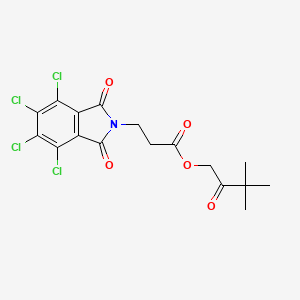

![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)phenyl 4-chlorobenzoate](/img/structure/B12462887.png)

![2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462890.png)

![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12462910.png)

![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462944.png)

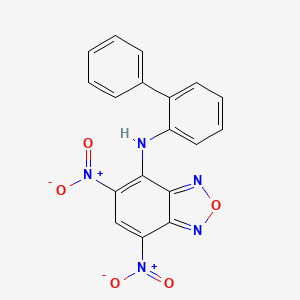

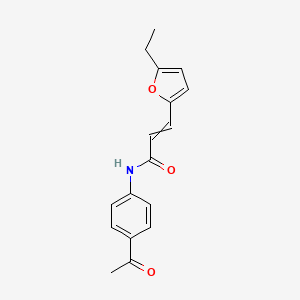

![ethyl 4-({[(4-methyl-5-{4-[(phenoxyacetyl)amino]phenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12462971.png)

![1-(4-Chlorophenyl)-2-[(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B12462972.png)

![(2Z)-2-[2-(2-chlorophenyl)hydrazinylidene]naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B12462978.png)